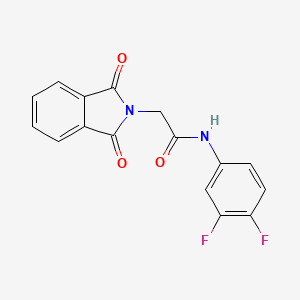

![molecular formula C20H15N3O3 B5559505 N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B5559505.png)

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide” is a chemical compound with a molecular formula of C22H16N4O7 . It is a derivative of nicotinamide, which is an amide form of vitamin B3 and an essential component for the synthesis of pyridine coenzymes in mammalian systems .

Molecular Structure Analysis

The molecular structure of “N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide” consists of a benzoxazole ring attached to a methoxyphenyl group and a nicotinamide group .Scientific Research Applications

Antineoplastic Activities

Synthesis and Antineoplastic Activities

Research has explored the synthesis of nicotinamide derivatives, including compounds structurally related to N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]nicotinamide, and their preliminary screening for antineoplastic activities. These compounds have shown moderate activity against certain types of leukemia, highlighting their potential in cancer therapy (Ross, 1967).

Metabolic Regulation

NAMPT Activation and Metabolic Regulation

A study discovered a compound that activates nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the nicotinamide adenine dinucleotide (NAD+) salvage pathway. This activation has implications for energy metabolism and metabolic regulation, suggesting potential therapeutic applications for treating obesity and type 2 diabetes (Akiu et al., 2021).

Herbicidal Activity

Herbicidal Activity from Nicotinic Acid Derivatives

Research into N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid revealed compounds with significant herbicidal activity. This study suggests the potential of nicotinamide derivatives in agricultural applications, offering a basis for developing new herbicides against specific weeds (Yu et al., 2021).

Neuroprotection

Na+/Ca2+ Exchange Inhibition for Neuroprotection

A novel potent Na+/Ca2+ exchange (NCX) inhibitor, structurally related to nicotinamide derivatives, has been identified. It preferentially inhibits NCX3 and protects against neuronal cell damage induced by hypoxia/reoxygenation, underscoring its therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

Corrosion Inhibition

Corrosion Inhibition on Mild Steel

Nicotinamide derivatives have been synthesized and demonstrated to inhibit corrosion on mild steel in hydrochloric acid solution. This research suggests applications in materials science, particularly in enhancing the durability and lifespan of metals in corrosive environments (Chakravarthy et al., 2014).

properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c1-25-16-6-2-4-13(10-16)20-23-17-11-15(7-8-18(17)26-20)22-19(24)14-5-3-9-21-12-14/h2-12H,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMFYQSCXIFXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-4-isoxazolidinol](/img/structure/B5559436.png)

![2-{[5-ethyl-2-(ethylthio)-3-thienyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5559446.png)

![N-(2,2-difluoroethyl)-4-[(3-hydroxy-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5559462.png)

![1,1'-{1-[4-(diethylamino)phenyl]-2,5-dimethyl-1H-pyrrole-3,4-diyl}diethanone](/img/structure/B5559469.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5559473.png)

![6-tert-butyl-4-[(4-fluorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5559479.png)

![6-(2-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]carbonyl}carbonohydrazonoyl)-2,3-dimethoxybenzoic acid](/img/structure/B5559490.png)

![N-{2-[1-benzyl-3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]ethyl}methanesulfonamide](/img/structure/B5559510.png)

![4-[(dimethylamino)sulfonyl]-N-(2-phenylethyl)-2-thiophenecarboxamide](/img/structure/B5559512.png)

![{4-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5559515.png)

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5559523.png)

![1-(3-chlorophenyl)-5-methyl-4-[(1-methyl-3-propyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5559527.png)